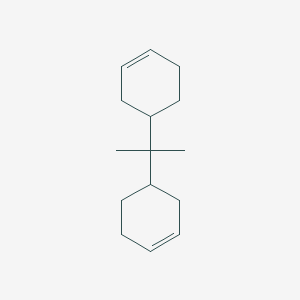

Cyclohexene, 4,4'-(1-methylethylidene)bis-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclohex-3-en-1-ylpropan-2-yl)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-5,7,13-14H,6,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZARKLIFENBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC=CC1)C2CCC=CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457595 | |

| Record name | Cyclohexene, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59095-15-7 | |

| Record name | Cyclohexene, 4,4'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Bisphenol Z

Direct Synthesis Routes for Bisphenol Z

The most direct and widely utilized method for synthesizing Bisphenol Z is the condensation reaction between phenol (B47542) and cyclohexanone (B45756). acs.org This process is an example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. acs.orgacs.org

Acid-Catalyzed Condensation of Phenol with Cyclohexanone

The synthesis of Bisphenol Z is achieved through the acid-catalyzed condensation of phenol with cyclohexanone. acs.orgchegg.com In this reaction, two equivalents of phenol react with one equivalent of cyclohexanone to form the desired 4,4'-(cyclohexane-1,1-diyl)diphenol (Bisphenol Z) and water as a byproduct. The reaction is typically facilitated by a strong acid catalyst which protonates the carbonyl oxygen of cyclohexanone, thereby activating the carbonyl carbon towards electrophilic attack by the electron-rich phenol rings. The substitution preferentially occurs at the para position of the phenol molecule due to steric hindrance and electronic effects.

Bisphenols, in general, are prepared by the electrophilic addition of ketones to aromatic hydroxy compounds like phenol in the presence of an acidic catalyst. google.com This fundamental reaction pathway is central to the production of many industrially important monomers. google.com

Optimization of Reaction Conditions for BPZ Synthesis

The yield, purity, and reaction rate of Bisphenol Z synthesis are highly dependent on the specific reaction conditions employed. Key parameters that are optimized include temperature, pressure, reactant molar ratios, and the solvent system.

Temperature is a critical factor in the synthesis of Bisphenol Z. A documented laboratory procedure specifies a reaction temperature of 70 °C for the acid-catalyzed condensation of phenol and cyclohexanone. acs.org While specific pressure conditions for BPZ synthesis are not extensively detailed in the provided literature, bisphenol production, in general, is sensitive to both temperature and pressure, which can influence reaction kinetics and the equilibrium position of the condensation reaction. google.com

Table 1: Example of Reaction Conditions for Bisphenol Z Synthesis

| Parameter | Value |

|---|---|

| Temperature | 70 °C acs.org |

| Reaction Time | 60 min acs.org |

This table presents a specific set of laboratory conditions and may not reflect optimized industrial-scale processes.

The molar ratio of the reactants, phenol and cyclohexanone, significantly impacts the selectivity and conversion of the reaction. An excess of phenol is generally used to drive the reaction towards the formation of the desired bisphenol product and minimize the formation of byproducts.

Research and patents have explored various ratios:

A laboratory-scale synthesis has successfully used a phenol to cyclohexanone molar ratio of 4:1 . acs.org

Patent literature for the synthesis of bisphenols suggests a broader operable molar ratio of the aromatic hydroxy compound (phenol) to the carbonyl compound (cyclohexanone) to be between 2.2 and 15 , with a preferred range of 2.5 to 7. google.com

The reaction can be performed in the absence of a solvent, using the excess phenol as the reaction medium. However, in some cases, an inert solvent may be employed. Solvents mentioned in the context of bisphenol synthesis include toluene (B28343), xylene, and trimethyl benzene, which can aid in controlling viscosity and temperature. google.com

Table 2: Reactant Molar Ratios and Solvents in Bisphenol Synthesis

| Parameter | Details |

|---|---|

| Reactant Molar Ratio | |

| General Range (Phenol:Cyclohexanone) | 2.2:1 to 15:1 google.com |

| Preferred Range (Phenol:Cyclohexanone) | 2.5:1 to 7:1 google.com |

| Specific Example (Phenol:Cyclohexanone) | 4:1 acs.org |

| Solvent Systems |

Catalytic Approaches in Bisphenol Z Production

The choice of catalyst is paramount in the synthesis of Bisphenol Z, influencing not only the reaction rate but also the selectivity towards the desired p,p'-isomer. While mineral acids like HCl are effective, solid acid catalysts are increasingly favored in industrial applications for their ease of separation, reusability, and reduced corrosivity. google.comgoogle.com

Zeolites have emerged as highly effective and promising solid acid catalysts for the production of bisphenols, including Bisphenol Z. google.comresearchgate.net Their well-defined microporous structure, high surface area, and tunable acidity contribute to their catalytic performance. researchgate.net

Specifically, zeolite beta has been identified as a preferred catalyst for preparing Bisphenol Z by condensing phenol with cyclohexanone. google.com Zeolites offer shape-selective properties, which can favor the formation of the sterically less hindered para-para isomer over other isomers. researchgate.net The acidic form of the zeolite is typically used, which is obtained by calcining the zeolite in its ammonia (B1221849) form. google.com The use of zeolite catalysts represents a more sustainable and efficient approach in bisphenol production, addressing some of the challenges associated with homogeneous acid catalysts. google.comresearchgate.net

Utilization of Solid Acid Catalysts (e.g., Sulfonated Mesoporous Materials)

The synthesis of bisphenols, including Bisphenol Z, often employs the acid-catalyzed condensation of a ketone (cyclohexanone for BPZ) with a phenol. Solid acid catalysts have emerged as a promising alternative to traditional liquid acids due to their ease of separation, reusability, and reduced environmental impact. Among these, sulfonated mesoporous materials have garnered significant attention.

Materials such as SBA-15 and MCM-41, which are mesoporous silicas, can be functionalized with sulfonic acid groups (-SO3H) to create strong acidic sites within a high-surface-area structure. uq.edu.auresearchgate.netucsb.edu This architecture facilitates efficient contact between the reactants and the catalytic sites. The synthesis procedure involves the co-condensation of tetraethoxysilane and mercaptopropyltrimethoxysilane, followed by oxidation of the thiol groups to sulfonic acid groups. ucsb.edu These catalysts have demonstrated high selectivity for the desired p,p'-isomer of bisphenols. researchgate.netresearchgate.net The ordered pore structure of these materials helps to control the diffusion of reactants and products, which can influence product selectivity. researchgate.net

Table 1: Performance of Sulfonated Mesoporous Catalysts in Bisphenol Synthesis

| Catalyst Type | Key Features | Typical Reactants | Reported Selectivity | Reference |

|---|---|---|---|---|

| Sulfonic Acid Functionalized MCM-41 | High surface area, ordered mesopores | Phenol, Acetone | High selectivity for Bisphenol-A | researchgate.net |

| Sulfonated Mesoporous Polydivinylbenzene | Good stability, reusable | Phenol, Acetone | 91% for p,p'-Bisphenol-A | researchgate.net |

| Sulfonic-functionalized SBA-15 | Hexagonal mesoscopic order, large pores | Phenol, Ketones | High catalytic activity | ucsb.edu |

Note: The data presented is for the synthesis of analogous bisphenols, demonstrating the capability of these catalytic systems.

Role of Ionic Liquid Catalysts

Ionic liquids (ILs), which are salts with melting points below 100°C, have been investigated as catalysts and reaction media for bisphenol synthesis. Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, make them attractive for catalytic applications. psu.edu Acidic ionic liquids, particularly those based on imidazolium (B1220033) or phosphonium (B103445) cations functionalized with sulfonic acid groups, can act as efficient Brønsted acid catalysts. psu.eduresearchgate.net

To overcome challenges associated with high viscosity and catalyst separation, ionic liquids can be immobilized on solid supports like polystyrene or magnetic nanoparticles. researchgate.netgoogle.com This approach combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (easy recovery and reuse). mdpi.com For instance, polystyrene-supported imidazolium acidic ionic liquids have been synthesized and used as reusable catalysts for bisphenol production, demonstrating their potential to replace conventional acids like sulfuric acid. researchgate.net

Table 2: Examples of Ionic Liquid Catalysts in Bisphenol Synthesis

| Catalyst System | Support Material | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Imidazolium-based acidic IL | Polystyrene | Phenol, Formaldehyde | Reusable, replaces sulfuric acid | researchgate.net |

| Acidic IL | Cation exchange resin | Phenol, Formaldehyde | Improved IL utilization, easy separation | google.com |

| Phosphonium salt IL | None (liquid phase) | Alcohols, Acids | Low vapor pressure, recyclable | psu.edu |

Investigations into Other Acidic Catalytic Systems (e.g., β-mercaptopropionic acid)

Beyond solid acids and ionic liquids, other acidic systems have been explored to promote the synthesis of bisphenols. β-mercaptopropionic acid (3-mercaptopropionic acid) is often used as a co-catalyst or promoter in these condensation reactions. researchgate.netacs.org While strong acids like hydrochloric acid or sulfonic resins typically serve as the primary catalyst, thiol-containing compounds can enhance the reaction rate and influence selectivity. acs.org

In the synthesis of Bisphenol Z, the reaction involves an electrophilic aromatic substitution where the protonated cyclohexanone attacks the electron-rich phenol ring. acs.org The presence of a co-catalyst like β-mercaptopropionic acid can facilitate the formation of the intermediate carbocation and subsequent reaction steps. For example, in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, 3-mercaptopropionic acid was used as a cocatalyst alongside a heteropoly acid catalyst. researchgate.net This highlights its role in complex catalytic systems designed to optimize yield and purity.

Synthesis and Functionalization of Bisphenol Z Derivatives

Strategies for Structural Modification and Derivatization

The structural modification of the Bisphenol Z molecule is a key strategy for developing new materials with specific properties. rsc.org Derivatization allows for the fine-tuning of characteristics such as solubility, thermal stability, and biological activity. nih.govresearchgate.net

Two primary strategies have been employed for the synthesis of BPZ derivatives:

One-Step Aliphatic Substitution: This method involves a direct reaction to introduce aliphatic chains onto the BPZ structure. This approach is efficient for creating a range of derivatives with varying alkyl group lengths. researchgate.net

Two-Step Acylation: This strategy first involves the synthesis of an intermediate, such as 4-amino bisphenol Z. This intermediate is then acylated using fatty acids to produce acylated BPZ derivatives. This multi-step process allows for the introduction of a wider variety of functional groups. researchgate.net

These synthetic routes enable the creation of a library of BPZ derivatives with diverse molecular sizes and polarities, which can then be screened for desired applications. nih.govresearchgate.net

Design and Synthesis of Lipophilically Modified Bisphenol Z Derivatives

A specific focus in the derivatization of BPZ has been the enhancement of its lipophilic character. nih.gov Lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical parameter in various applications, including drug design and materials science. By increasing the lipophilic nature of BPZ, researchers aim to modulate its interaction with non-polar environments. researchgate.netmdpi.com

The design and synthesis of these derivatives involve introducing non-polar moieties, such as long alkyl or acyl chains, onto the BPZ backbone. nih.govresearchgate.net In one study, a series of eight BPZ derivatives were synthesized with varying degrees of polarity and lipophilicity. The research found a direct correlation between the degree of lipophilicity and the cytotoxic effects of the compounds on certain cell lines, with the most lipophilic derivatives showing the highest activity. nih.govresearchgate.net This suggests that by strategically modifying the BPZ structure to increase its lipophilicity, it is possible to enhance specific biological or chemical activities. nih.gov

Polymer Science and Materials Engineering with Bisphenol Z

Polymerization Mechanisms and Kinetics of BPZ-Based Materials

Melt Transesterification for Bisphenol Z Polycarbonates (BPZ-PC)researchgate.netwikipedia.org

The synthesis of Bisphenol Z polycarbonate (BPZ-PC) is effectively achieved through a melt transesterification process, a green and non-phosgene route to high-performance polycarbonates. researchgate.net This method utilizes Bisphenol Z (BPZ) and diphenyl carbonate (DPC) as the primary raw materials. researchgate.net The polymerization is a two-stage process involving transesterification and subsequent polycondensation, typically catalyzed to achieve a high molecular weight polymer. researchgate.netbohrium.com

The initial transesterification stage involves the reaction between the hydroxyl groups of BPZ and the carbonate groups of DPC at elevated temperatures. This reaction leads to the formation of oligomers and the release of phenol (B47542) as a byproduct. The kinetics of this stage are influenced by several factors, including the type and concentration of the catalyst, the molar ratio of the reactants (DPC/BPZ), and the reaction temperature and time. researchgate.net

Following the initial transesterification, the polycondensation stage is carried out under high vacuum and increased temperature to facilitate the removal of the phenol byproduct. researchgate.netacs.org This removal shifts the equilibrium towards the formation of a high molecular weight polymer. The molecular weight of the final BPZ-PC is significantly affected by the conditions of the polycondensation step, such as temperature, time, and the efficiency of phenol removal. researchgate.net Research has shown that optimizing these parameters is crucial for obtaining BPZ-PC with desirable properties like high thermal stability and good mechanical strength. researchgate.net For instance, an optimal polycondensation reaction time of 45 minutes has been identified in some studies, after which no significant increase in molecular weight was observed. researchgate.net

Table 1: Key Parameters in Melt Transesterification of BPZ-PC

| Parameter | Influence on Polymerization |

|---|---|

| Catalyst Type and Dosage | Affects the rate of both transesterification and polycondensation stages. researchgate.net |

| Molar Ratio of Raw Materials (DPC/BPZ) | A slight excess of DPC is often used to ensure complete reaction of the bisphenol and to control the molecular weight. researchgate.net |

| Transesterification Time and Temperature | Determines the extent of initial oligomer formation. researchgate.net |

| Polycondensation Time and Temperature | Crucial for achieving high molecular weight by driving off the phenol byproduct. researchgate.net |

| Vacuum Degree | Essential for the efficient removal of phenol during the polycondensation stage. researchgate.net |

Condensation Polymerization for Polysulfone Synthesisresearchgate.net

Polysulfones based on Bisphenol Z (PSU-BPZ) are synthesized via a nucleophilic aromatic substitution condensation polymerization. mdpi.comrsc.org This process typically involves the reaction of a bisphenate, formed from Bisphenol Z, with an activated aromatic dihalide, such as 4,4′-dichlorodiphenylsulfone (DCDPS). mdpi.com The polymerization is carried out in a high-boiling aprotic polar solvent, like N,N-dimethylacetamide (DMAc), in the presence of a weak base, commonly potassium carbonate (K2CO3). mdpi.com

The mechanism proceeds through the formation of a dipotassium (B57713) salt of Bisphenol Z in situ, which then acts as a nucleophile. mdpi.com This nucleophile attacks the electron-deficient carbon atoms of the DCDPS, which are activated by the strongly electron-withdrawing sulfone group. rsc.org The reaction results in the formation of an ether linkage and the elimination of a potassium chloride salt. mdpi.com

The kinetics of this condensation polymerization are dependent on several factors. The reaction temperature is critical; the process is often started at a lower temperature to allow for the formation of the bisphenate and then raised to a higher temperature to drive the polymerization to completion. mdpi.com For example, a typical procedure involves heating the mixture at 140 °C for several hours, followed by a period at 160 °C. mdpi.com The efficient removal of water, which can be formed as a byproduct of the reaction between the bisphenol and potassium carbonate, is crucial. This is often achieved by using an azeotroping agent like toluene (B28343). mdpi.com Water can hydrolyze the DCDPS and cap the growing polymer chains, thus limiting the final molecular weight. rsc.org

The stoichiometry of the reactants, BPZ and DCDPS, must be carefully controlled to achieve high molecular weight polymers, a characteristic feature of step-growth polymerization. uomustansiriyah.edu.iq The purity of the monomers and the solvent is also essential to prevent side reactions that could terminate the polymer chains. uomustansiriyah.edu.iq

Table 2: Reactants and Conditions for BPZ-Polysulfone Synthesis

| Component | Function |

|---|---|

| Bisphenol Z (BPZ) | Dihydroxy monomer. mdpi.com |

| 4,4′-dichlorodiphenylsulfone (DCDPS) | Activated dihalide monomer. mdpi.com |

| Potassium Carbonate (K2CO3) | Base for forming the bisphenate salt. mdpi.com |

| N,N-dimethylacetamide (DMAc) | Aprotic polar solvent. mdpi.com |

| Toluene | Azeotropic agent for water removal. mdpi.com |

Photoinitiated Free Radical Polymerization in BPZ-Containing Blendsresearchgate.net

While Bisphenol Z itself does not directly participate as a monomer in photoinitiated free radical polymerization, polymers derived from it, such as BPZ-polysulfone, can be incorporated into blends that are cured using this technique. mdpi.comnih.gov This method is a rapid and energy-efficient way to form cross-linked polymer networks at ambient temperatures. nih.gov

The process is initiated by a photoinitiator, which upon absorption of ultraviolet (UV) or visible light, generates reactive species, typically free radicals. researchgate.net In a system containing BPZ-polysulfone, the polysulfone is first dissolved in a mixture of reactive acrylic resins, such as ethoxylated bisphenol A diacrylate, and an active diluent like N-vinyl-2-pyrrolidone (NVP). mdpi.comnih.gov A photoinitiator, for instance, 2,2-dimethoxy-2-phenylacetophenone, is added to this blend. mdpi.comnih.gov

When the blend is exposed to UV light, the photoinitiator undergoes cleavage to form free radicals. researchgate.net These primary radicals then attack the double bonds of the acrylic monomers, initiating a chain reaction. wikipedia.org The polymerization propagates rapidly as the radical chain ends add to new monomer molecules, leading to the formation of a highly cross-linked polymer network. wikipedia.org The BPZ-polysulfone, being dissolved in the monomer mixture, becomes physically entrapped within this newly formed acrylic network. mdpi.com

The kinetics of this process are very fast, often occurring within seconds to minutes. nih.gov The rate of polymerization is dependent on the intensity of the light source, the concentration and efficiency of the photoinitiator, the reactivity of the monomers, and the temperature of the system. nih.gov The presence of the dissolved BPZ-polysulfone can affect the viscosity of the initial blend, which in turn can influence the polymerization kinetics by affecting the mobility of the reactive species. mdpi.com

Step-Growth Polycondensation Utilizing BPZwikipedia.org

Step-growth polycondensation is the fundamental mechanism underlying the synthesis of polymers like Bisphenol Z polycarbonate (BPZ-PC) and Bisphenol Z polysulfone (PSU-BPZ). wikipedia.org This type of polymerization proceeds by the reaction of bifunctional or multifunctional monomers, where each reaction step forms a new covalent bond, typically with the elimination of a small molecule like water or phenol. uomustansiriyah.edu.iq

In the case of BPZ, its two hydroxyl (-OH) functional groups allow it to act as a bifunctional monomer. wikipedia.org The polymerization process is characterized by the gradual growth of polymer chains. Initially, monomers react to form dimers, which then react to form trimers, and so on. wikipedia.org The molecular weight of the polymer increases slowly throughout the conversion process. A key characteristic of step-growth polymerization is that high molecular weight polymers are only formed at very high monomer conversions, typically above 99%. wikipedia.org

The kinetics of step-growth polycondensation can be described by considering the reactivity of the functional groups. libretexts.org A common assumption is that the reactivity of the functional groups is independent of the chain length of the molecule to which they are attached. wikipedia.org The rate of polymerization is therefore dependent on the concentration of the reacting functional groups. libretexts.org

For the synthesis of BPZ-based polymers, this mechanism is observed in both melt transesterification for polycarbonates and nucleophilic aromatic substitution for polysulfones. In both cases, BPZ reacts with another bifunctional monomer (diphenyl carbonate or 4,4′-dichlorodiphenylsulfone, respectively) in a stepwise manner to build the polymer chain. researchgate.netmdpi.com The control of stoichiometry between the two reacting monomers is critical for achieving high molecular weights. wikipedia.org

Radical-Triggered Polymerization Pathways Involving Bisphenolsbohrium.comlibretexts.org

Radical-triggered polymerization typically refers to chain-growth polymerization, where an initiator generates a radical that successively adds to monomer units. wikipedia.org While bisphenols like BPZ are primarily used in step-growth polymerizations, they can be involved in radical-triggered pathways in several contexts.

One area is in the modification of polymers. For example, the presence of a Bisphenol Z unit within a polymer backbone could potentially be a site for radical attack under certain conditions, such as high-energy radiation, which could lead to chain scission or cross-linking. The cyclohexyl ring in BPZ, for instance, contains tertiary carbon-hydrogen bonds that could be susceptible to hydrogen abstraction by highly reactive radicals.

Another context is in hybrid polymerization systems. For instance, a monomer could be synthesized from BPZ that contains a polymerizable group amenable to radical polymerization, such as a methacrylate (B99206) or acrylate (B77674) group. In this scenario, the BPZ moiety would be incorporated into the polymer via a radical-initiated chain-growth mechanism.

Furthermore, in systems where both step-growth and radical polymerization occur, such as in the curing of unsaturated polyester (B1180765) resins blended with styrene, a bisphenol-based component could influence the radical curing process. The phenolic hydroxyl groups of a free bisphenol monomer might act as radical scavengers or chain transfer agents, which would affect the kinetics of the radical polymerization. This is because the hydrogen atom of the hydroxyl group can be readily abstracted by a radical, forming a resonance-stabilized phenoxyl radical that is less reactive and may slow down or terminate the polymerization chain.

Development and Characterization of Bisphenol Z-Based Polymers

The incorporation of the Bisphenol Z (BPZ) monomer, with its bulky, cycloaliphatic cyclohexane (B81311) ring, into polymer backbones leads to materials with a unique combination of properties. researchgate.netmdpi.com Development efforts have focused on synthesizing high-performance polymers such as polycarbonates and polysulfones and characterizing their thermal, mechanical, and dielectric properties.

Bisphenol Z Polycarbonate (BPZ-PC) has been synthesized via melt transesterification, yielding a thermoplastic with notable characteristics. researchgate.net Characterization of BPZ-PC has demonstrated that it possesses high thermal stability, which is a desirable attribute for engineering plastics used in demanding applications. researchgate.net Furthermore, BPZ-PC exhibits a low dielectric constant, making it a promising candidate for applications in the electronics industry, where materials with good insulating properties are required. researchgate.net The mechanical properties of BPZ-PC are also reported to be good, indicating its potential as a robust structural material. researchgate.net

In the realm of polysulfones, Bisphenol Z has been used to create PSU-BPZ. mdpi.com The chemical structure of the synthesized PSU-BPZ has been confirmed using spectroscopic methods like ATR/FT-IR. mdpi.com Thermal analysis, including thermogravimetry (TG/DTG) and differential scanning calorimetry (DSC), has been employed to characterize the thermal stability and transitions of these polymers. mdpi.comnih.gov PSU-BPZ has shown excellent thermal stability, with a 50% weight loss temperature recorded at 515.8 °C, indicating its suitability for high-temperature applications. mdpi.com

Furthermore, PSU-BPZ has been blended with acrylic resins and cured via photoinitiated polymerization to develop new polymeric materials. mdpi.com The characterization of these blends through dynamic mechanical analysis (DMA) has revealed the influence of the PSU-BPZ content on the thermomechanical properties of the final cured material. mdpi.comnih.gov For instance, blends containing 10 wt.% of BPZ polysulfone exhibited higher thermal stability (indicated by the temperature at 2% weight loss) compared to those with only 5 wt.%. mdpi.com

Table 3: Properties of Characterized Bisphenol Z-Based Polymers

| Polymer | Synthesis Method | Key Characterization Findings | Potential Applications |

|---|---|---|---|

| Bisphenol Z Polycarbonate (BPZ-PC) | Melt Transesterification | Low dielectric constant, high thermal stability, good mechanical properties. researchgate.net | Electronics, engineering plastics. researchgate.net |

| Bisphenol Z Polysulfone (PSU-BPZ) | Condensation Polymerization | High thermal stability (T50% = 515.8 °C). mdpi.com | High-temperature applications, polymer blends. mdpi.com |

| PSU-BPZ / Acrylic Blends | Photoinitiated Polymerization | Increased thermal stability with higher PSU-BPZ content. mdpi.com | UV-cured coatings and composites. mdpi.com |

Polycarbonates Derived from Bisphenol Z

Polycarbonates are a class of thermoplastic polymers known for their strength, toughness, and transparency. uwb.edu.plwikipedia.org While Bisphenol A (BPA) has traditionally been the primary monomer for polycarbonate production, BPZ is utilized to create specialty polycarbonates with distinct property profiles. wikipedia.orgyoutube.com

Specialty polycarbonates based on Bisphenol Z (BPZ-PC) have been synthesized via a melt transesterification process, reacting BPZ with diphenyl carbonate (DPC). researchgate.net This method is considered a greener, non-phosgene route for polycarbonate production. researchgate.net The synthesis involves optimizing various reaction conditions, such as catalyst type and dosage, the molar ratio of reactants, and the temperature and time of both the transesterification and polycondensation stages. researchgate.net

The resulting BPZ-PC exhibits a combination of valuable properties. researchgate.netacs.org The incorporation of the bulky, cycloaliphatic BPZ structure leads to a material with good thermal stability and robust mechanical properties. researchgate.netacs.org Notably, BPZ-PC demonstrates a low dielectric constant, making it a promising candidate for applications in high-frequency communication, microelectronics, and aerospace industries where superior electrical insulation is critical. researchgate.net Structural verification of BPZ-PC is typically confirmed through spectroscopic methods like FTIR, ¹H-NMR, and ¹³C-NMR. researchgate.net

| Property | Description | Significance |

|---|---|---|

| Synthesis Method | Melt transesterification of BPZ and Diphenyl Carbonate (DPC) | A non-phosgene, environmentally friendlier process. researchgate.net |

| Thermal Stability | Good resistance to thermal degradation. researchgate.netacs.org | Suitable for applications requiring high-temperature resistance. |

| Mechanical Properties | Possesses good strength and toughness. researchgate.netacs.org | Ensures durability and reliability in structural applications. |

| Dielectric Constant | Exhibits a low dielectric constant. researchgate.netacs.org | Ideal for high-frequency electronics and aerospace components. researchgate.net |

| Optical Properties | Typically amorphous, leading to good transparency. researchgate.net | Useful for optical lenses and transparent housings. |

Polysulfones Incorporating Bisphenol Z Units

Polysulfones are high-performance amorphous thermoplastics recognized for their excellent thermal stability and chemical resistance, which stems from the presence of diphenyl sulfone groups in their structure. mdpi.comcanada.ca The synthesis of polysulfones often involves the condensation of a dipotassium salt of a bisphenol with 4,4'-bis(chlorophenyl) sulfone (DCDPS). mdpi.com

By utilizing Bisphenol Z as the monomer, a specific type of polysulfone (PSU-BPZ) is created. mdpi.comresearchgate.net The synthesis involves reacting BPZ with 4,4′-dichlorodiphenylsulfone (DCDPS) in the presence of potassium carbonate, using N,N-dimethyl-acetamide (DMAc) as a solvent and toluene to form an azeotropic mixture with the water produced during the reaction. mdpi.com

The resulting PSU-BPZ demonstrates significant thermal stability. nih.gov Thermogravimetric analysis (TGA) shows that the polymer is stable until a 2% mass loss occurs at 101.9 °C, with a 50% weight loss temperature recorded at 515.8 °C. mdpi.com The main thermal degradation step is observed at a peak temperature of 506.8 °C, confirming the material's suitability for high-temperature applications. nih.gov The chemical structure of the synthesized PSU-BPZ is confirmed by the presence of characteristic bands in its FT-IR spectrum, such as those corresponding to the symmetrical and asymmetrical stretching vibrations of the methylene (B1212753) groups in the cyclohexane ring. mdpi.comnih.gov

Epoxy Resins Toughened with Bisphenol Z Derivatives

Standard epoxy resins, while valued for their adhesion and resistance properties, often suffer from brittleness. researchgate.netbcp-instruments.com Research has shown that derivatives of Bisphenol Z can be effectively used as toughening agents to mitigate this disadvantage. researchgate.net

One approach involves synthesizing a polyol and a polyurethane from BPZ. researchgate.net A modified Bisphenol Z polyol (MBPZ-OH) is first created through the ring-opening polymerization of propylene (B89431) oxide and caprolactone (B156226) with BPZ. Subsequently, this polyol is reacted with hexamethylene diisocyanate (HMDI) in a one-shot method to produce a polyurethane (MBPZ-PU). researchgate.net

When this synthesized MBPZ-PU is dispersed into an epoxy resin matrix, it significantly enhances the mechanical properties of the cured composite. researchgate.net Studies have demonstrated improvements in:

Tensile strength

Flexural strength

Flexibility

Impact strength

The toughening effect is also observable in the fracture surface morphology of the material. researchgate.net Furthermore, the thermal properties of the epoxy system, such as the curing temperature and glass transition temperature (Tg), can be analyzed to understand the impact of the BPZ-based toughening agent. researchgate.net

Polyesters and Polyarylates Synthesized with Bisphenol Z

Polyarylates, a type of aromatic polyester, are known for their high-performance characteristics, including excellent mechanical properties and thermal resistance. globethesis.combritannica.com The incorporation of Bisphenol Z into polyester and polyarylate backbones can yield materials with tailored properties.

Polyesters featuring a pendant cyclohexane ring have been synthesized by reacting BPZ with various diacid chlorides. researchgate.net These polymers' molecular structures are confirmed via spectral analysis. researchgate.net Copolymers of polyarylates have also been created through interfacial copolymerization, using BPZ, 2,2-bis(4-hydroxyphenyl)propane (BPA), terephthaloyl dichloride (TPC), and isophthaloyl dichloride (IPC). researchgate.net

The resulting BPZ-containing copolymers exhibit impressive thermal and mechanical performance. researchgate.net For instance, certain copolymers have shown glass transition temperatures (Tg) in the range of 194.8–197.1 °C and a 5% mass loss temperature of approximately 461 °C. researchgate.net Mechanically, they can achieve a tensile strength of 60–71 MPa and a Young's modulus between 1.47 and 1.61 GPa. researchgate.net These co-polyarylates also demonstrate good optical properties, with high transparency. researchgate.net The intrinsic viscosity of these polymers typically ranges from 0.49 to 0.97 dL/g, indicating the formation of high molecular weight chains. researchgate.net

| Property | Value Range | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 194.8–197.1 °C | researchgate.net |

| 5% Mass Loss Temperature (Td5) | ~461 °C | researchgate.net |

| Tensile Strength | 60–71 MPa | researchgate.net |

| Young's Modulus | 1.47–1.61 GPa | researchgate.net |

| Intrinsic Viscosity | 0.49–0.97 dL/g | researchgate.net |

Polyurethanes Containing Bisphenol Z Moieties

Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols. The incorporation of Bisphenol Z into the polyurethane structure, typically as part of the polyol component, can modify the final properties of the material.

As discussed in the context of epoxy toughening, BPZ can be used to synthesize a specialized polyol (modified bisphenol-Z [MBPZ]-OH). researchgate.net This is achieved by reacting BPZ with monomers like propylene oxide and caprolactone. This BPZ-based polyol can then be reacted with a diisocyanate, such as hexamethylene diisocyanate (HMDI), to form a polyurethane (MBPZ-PU). researchgate.net The resulting polyurethane, containing the rigid and bulky BPZ moiety, can be used as a modifier to enhance the toughness and mechanical strength of other polymer systems, such as epoxy resins. researchgate.net

Synthesis and Properties of Bisphenol Z Copolymers and Polymer Blends

Incorporating Bisphenol Z into copolymers and polymer blends is a strategic approach to developing new materials with customized properties that combine the attributes of the constituent polymers.

Copolymers: Co-polyarylates have been synthesized using BPZ alongside other bisphenols like BPA. researchgate.net By varying the proportion of the BPZ monomer containing the cyclohexane unit in the main chain, properties such as thermal stability, mechanical strength, and optical transparency can be finely tuned. researchgate.netresearchgate.net These copolymers often exhibit high glass transition temperatures and good processability. researchgate.net

Polymer Blends: Bisphenol Z polysulfone (PSU-BPZ) has been effectively used as a component in polymeric blends. mdpi.comresearchgate.net For example, PSU-BPZ has been blended in amounts of 5 or 10 wt.% with acrylic resins (such as ethoxylated bisphenol A diacrylate) and an active diluent like N-vinyl-2-pyrrolidone (NVP). mdpi.com These blends are typically cured using photoinitiated free-radical polymerization. researchgate.netnih.gov The addition of PSU-BPZ has been shown to influence the thermal properties of the resulting material. mdpi.comresearchgate.net For instance, blends containing 10 wt.% of PSU-BPZ demonstrated higher thermal stability (indicated by T₂%) compared to those with only 5 wt.%. mdpi.com

Advanced Characterization Techniques for BPZ Polymers

A comprehensive understanding of the structure-property relationships in Bisphenol Z-based polymers is achieved through a suite of advanced characterization techniques. numberanalytics.comintertek.com

Spectroscopic Analysis: The precise chemical structure of BPZ-derived polymers is routinely verified using spectroscopic methods. Fourier Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups and confirm polymerization. researchgate.netmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon (¹³C-NMR), provides detailed information about the molecular structure and monomer integration. researchgate.netresearchgate.net

Thermal Analysis: The thermal behavior of BPZ polymers is critical for determining their application range. acs.org

Thermogravimetric Analysis (TGA): This technique is used to evaluate thermal stability and decomposition temperatures by measuring weight loss as a function of temperature. acs.orgmdpi.com

Differential Scanning Calorimetry (DSC): DSC is employed to determine key thermal transitions, most notably the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. acs.orgmdpi.com

Dynamic Mechanical Analysis (DMA): DMA provides insights into the viscoelastic properties of the polymers, measuring modulus and damping as a function of temperature, which is also used to determine Tg. researchgate.netnih.gov

Mechanical Testing: To assess the suitability of BPZ polymers for structural applications, their mechanical properties are thoroughly evaluated. numberanalytics.com Standard tests measure tensile strength, flexural strength, impact strength, and Young's modulus, providing crucial data on the material's strength, stiffness, and toughness. researchgate.netresearchgate.net

Molecular Weight and Crystallinity:

Gel Permeation Chromatography (GPC): GPC is used to determine the average molecular weight and molecular weight distribution of the synthesized polymers, which are critical parameters influencing mechanical properties. nih.gov

X-Ray Diffraction (XRD): XRD analysis is used to investigate the morphology of the polymers, determining whether they are amorphous or semi-crystalline in nature. researchgate.net

Spectroscopic Structure Elucidation (FTIR, ¹H-NMR, ¹³C-NMR)

Spectroscopic methods are fundamental in confirming the chemical structure of polymers derived from Bisphenol Z. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) provide detailed information about the functional groups and the molecular architecture of the resulting polymers, such as BPZ-based polycarbonates or epoxy resins. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy analysis of BPZ-based polymers confirms the successful incorporation of the monomer into the polymer chain. The spectra typically exhibit characteristic absorption bands. For instance, the C=C stretching vibrations from the cyclohexene (B86901) ring are observed around 1640 cm⁻¹. docbrown.info Multiple C-H stretching vibration absorptions are seen between 3100 and 2950 cm⁻¹. docbrown.info In BPZ-polycarbonate, the formation of the carbonate linkage is confirmed by a strong carbonyl (C=O) stretching band. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which provides a unique pattern for the identification of the specific polymer structure. docbrown.info

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy is a powerful tool for analyzing the composition of polymers. rsc.org For BPZ-based materials, the ¹H-NMR spectrum allows for the identification of protons in different chemical environments. The aromatic protons of the phenyl rings and the aliphatic protons of the cyclohexyl group and the isopropylidene bridge show distinct chemical shifts, confirming the monomer's structure within the polymer. researchgate.net NMR spectroscopy is also highly effective for the quantification of phenolic and phenyl chain end-groups, which is crucial for determining the number average molecular weight (Mn). researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy provides further structural detail by identifying the carbon skeleton of the polymer. The spectrum of a BPZ-based polymer will show distinct signals for the different carbon environments: the quaternary carbon of the isopropylidene group, the carbons of the cyclohexyl ring, and the aromatic carbons of the phenyl groups. docbrown.info The chemical shifts of these carbons provide unequivocal evidence of the polymer's structure. researchgate.netpageplace.de

| Spectroscopic Data for Bisphenol Z-Based Polymers | |

| Technique | Characteristic Signals / Peaks |

| FTIR | C=C stretching (~1640 cm⁻¹), C-H stretching (3100-2950 cm⁻¹), Carbonyl C=O (in polycarbonates) |

| ¹H-NMR | Signals corresponding to aromatic, cyclohexyl, and isopropylidene protons |

| ¹³C-NMR | Signals for quaternary, cyclohexyl, and aromatic carbons |

Thermal Behavior and Stability Studies (Thermogravimetry (TG/DTG), Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA))

The thermal properties of materials derived from Bisphenol Z are a key indicator of their performance capabilities, particularly at elevated temperatures.

Thermogravimetric Analysis (TGA/DTG) is used to evaluate the thermal stability and decomposition profile of BPZ-based polymers. These polymers generally exhibit good thermal stability. researchgate.net TGA measures the weight loss of a material as a function of temperature. For example, a polysulfone synthesized with Bisphenol Z demonstrates significant thermal resistance, with decomposition temperatures indicating its suitability for high-performance applications. researchgate.net The onset of decomposition for BPZ-based polymers often occurs at high temperatures, signifying a stable molecular structure. researchgate.net

Differential Scanning Calorimetry (DSC) is employed to determine thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. The incorporation of the bulky and rigid cyclohexyl group from BPZ into a polymer backbone typically results in a high Tg. For instance, DSC analysis of certain aromatic-aliphatic polymers has revealed glass transition temperatures as high as 167 °C. dntb.gov.ua

Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the material as a function of temperature. DMA measures the storage modulus (stiffness) and loss modulus (energy dissipation) of the material. For BPZ-based polymers, DMA results often show a high storage modulus below the glass transition temperature, confirming the material's rigidity. The peak of the tan delta curve from DMA is another method to determine the Tg.

| Thermal Properties of Bisphenol Z-Based Polymers | |

| Analysis Method | Typical Findings |

| TGA | High decomposition temperatures, indicating good thermal stability. researchgate.net |

| DSC | High glass transition temperatures (Tg), often exceeding 150 °C. dntb.gov.uaacs.org |

| DMA | High storage modulus below Tg, confirming material rigidity. |

Molecular Weight and Distribution Analysis (e.g., Gel Permeation Chromatography (GPC))

The molecular weight and its distribution are critical properties of polymers that significantly influence their mechanical, thermal, and processing characteristics. intertek.com Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for these measurements. unt.edu

GPC separates polymer molecules based on their size in solution. windows.net Larger molecules elute from the chromatography column faster than smaller molecules. The analysis provides several key parameters:

Number-average molecular weight (Mn) : The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. waters.com

Weight-average molecular weight (Mw) : An average that gives more weight to heavier molecules. waters.com

Polydispersity Index (PDI) : The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. intertek.com A PDI value close to 1.0 suggests a narrow distribution, typical of polymers made through living polymerization, while higher values indicate a broader distribution.

For polymers synthesized from Bisphenol Z, GPC is used to confirm that a high molecular weight has been achieved, which is essential for obtaining good mechanical properties. researchgate.net The molecular weight can be tailored by controlling polymerization conditions. For example, studies on related polycarbonates have synthesized materials with Mn values ranging from 1,500 to over 9,000 g/mol . researchgate.net

| GPC Analysis Parameters for Polymers | |

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains. waters.com |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more. waters.com |

| PDI (Polydispersity Index) | Ratio of Mw/Mn, indicating the distribution width of chain lengths. intertek.com |

Mechanical Performance Evaluation (e.g., Tensile, Flexural, Impact Strength)

Polymers based on Bisphenol Z are often developed for applications where mechanical robustness is required. acs.org The rigid cycloaliphatic structure of BPZ contributes to high strength and stiffness in the resulting materials. researchgate.net

Tensile Strength and Modulus : These properties measure the material's resistance to being pulled apart. BPZ-based materials, such as polycarbonates and epoxy resins, typically exhibit high tensile strength, indicating they can withstand significant stress before failing. researchgate.netacs.org

Flexural Strength and Modulus : These parameters assess the material's ability to resist bending forces. The inherent rigidity of the BPZ structure contributes to high flexural modulus. researchgate.net

Impact Strength : This measures the material's ability to withstand a sudden applied load or shock. The toughness of polymers can be improved by incorporating BPZ. For instance, modifying an epoxy resin with a BPZ-based polyurethane has been shown to enhance the impact strength of the cured composite. researchgate.net

| Mechanical Properties of Bisphenol Z-Based Materials | |

| Property | Typical Performance Characteristic |

| Tensile Strength | High resistance to pulling forces. acs.org |

| Flexural Strength | High resistance to bending. researchgate.net |

| Impact Strength | Good toughness and ability to absorb shock. researchgate.net |

Optical Properties Assessment (e.g., UV-Vis Spectroscopy)

The optical properties of Bisphenol Z-based polymers are important for applications where clarity and light transmission are necessary. UV-Visible (UV-Vis) spectroscopy is used to measure the absorbance and transmittance of light through a material over a specific wavelength range.

Polymers containing aromatic rings, like those derived from BPZ, typically absorb light in the ultraviolet region of the spectrum. UV-Vis spectroscopy can indicate strong electronic delocalization, with maximum absorbance peaks often appearing between 257 and 280 nm for some aromatic polymer systems. dntb.gov.ua The cycloaliphatic component of BPZ can contribute to improved transparency and lower color compared to fully aromatic polymers. The low polarizability of the cyclohexyl group can result in high transmittance in the visible light spectrum. researchgate.net This makes BPZ-based materials, particularly polycarbonates, candidates for optical applications.

| Optical Property Assessment via UV-Vis Spectroscopy | |

| Measurement | Significance for BPZ-Based Polymers |

| UV Absorbance | Characterizes electronic transitions, typically in the UV range due to aromatic rings. dntb.gov.ua |

| Visible Light Transmittance | Often high due to the cycloaliphatic structure, indicating good clarity. researchgate.net |

Dielectric Properties of Bisphenol Z-Based Materials

The dielectric properties of polymers are critical for their use in electronic and electrical applications, such as insulators, substrates for printed circuit boards, and encapsulation materials. mdpi.com The key parameters are the dielectric constant (k) and the dielectric loss (or dissipation factor).

For example, Bisphenol Z polycarbonate (BPZ-PC) exhibits a lower dielectric constant and dielectric loss across a wide frequency range compared to traditional BPA-polycarbonate. researchgate.net Furthermore, research on Bisphenol Z-based polybenzoxazine has shown that its dielectric constant can be further reduced, with values as low as 1.95 being achieved through composite formulation. researchgate.net

| Dielectric Properties of Bisphenol Z-Based Materials | |

| Property | Typical Value / Characteristic |

| Dielectric Constant (k) | Low (e.g., < 3.0), and lower than comparable BPA-based materials. researchgate.netappstate.edu |

| Dielectric Loss | Low, indicating minimal energy dissipation as electrical heat. researchgate.net |

| Frequency Dependence | Stable dielectric properties over a broad frequency range. researchgate.net |

Advanced Applications in Materials Science Utilizing Bisphenol Z

Engineering Plastics for Demanding Industrial Sectors

Bisphenol Z is a key precursor in the production of specialty engineering plastics, particularly polycarbonates. wikipedia.org Polycarbonates derived from Bisphenol Z (BPZ-PC) exhibit a valuable combination of properties that make them superior to conventional polycarbonates, such as those based on Bisphenol A (BPA), for certain applications. researchgate.netlbp.world

One of the primary advantages of BPZ-PC is its excellent thermal stability, allowing it to be used continuously at elevated temperatures. researchgate.netlbp.world The incorporation of the bulky cyclohexyl group from BPZ into the polymer backbone enhances the material's glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This high thermal resistance, combined with good dimensional stability and mechanical toughness, makes BPZ-PC suitable for components that must withstand harsh operating conditions without deforming or degrading. researchgate.nettandfonline.com

Furthermore, polycarbonates in general are known for their high impact strength and optical clarity. lbp.worldtandfonline.comwikipedia.org The addition of glass fibers can significantly increase the tensile and flexural strength of polycarbonates, further expanding their utility as replacements for metal in various industrial sectors. lbp.world BPZ-PC, synthesized through processes like melt transesterification, offers these traditional polycarbonate benefits along with improved thermal and dielectric performance, positioning it as a high-performance choice for demanding applications. researchgate.net

Functional Materials Development

The distinct properties of Bisphenol Z enable its use in a variety of functional materials tailored for specific high-performance applications.

Production of Optical Films

Polycarbonates are prized for their optical properties, including high transparency and the ability to transmit light almost as well as glass. lbp.worldtandfonline.comwikipedia.org While research has focused on various bisphenols for optical applications, the principles extend to Bisphenol Z. Copolymers incorporating BPZ can be used to produce films with specific optical characteristics. For instance, a patent describes the creation of a polycarbonate film for optical purposes using a copolymer of 95 mole% Bisphenol A and 5 mole% Bisphenol Z. google.com Such films are often produced by casting a solution of the polycarbonate onto a support to achieve a high degree of uniformity. google.com The resulting films can be used in applications like phase difference plates or liquid crystal base plates. google.com The inherent properties of polycarbonates, such as being amorphous, prevent crystallization that could otherwise lead to cloudiness, ensuring the films remain clear. lbp.worldgoogle.com

Formulation of Adhesives and Coatings

Epoxy resins, which are foundational to many high-performance adhesives and coatings, are often derived from bisphenols. tandfonline.commdpi.comspecialchem.com While Bisphenol A is the most common precursor, the search for alternatives has driven research into other bisphenols like BPZ to formulate adhesives and coatings with improved properties or to address regulatory concerns about BPA. mdpi.commdpi.comspecialchem.com

Polymers derived from Bisphenol Z can be used to modify existing formulations. For example, polyols and polyurethanes synthesized from BPZ can be dispersed in epoxy resins to act as toughening agents. This enhances the durability and impact resistance of the final adhesive or coating product. The use of bisphenol-derived epoxy resins is critical in sectors like aerospace, automotive, and construction, where strong, durable, and chemically resistant bonds are required. specialchem.com

Materials for High-Frequency Communication, Microelectronics, and Aerospace Industries

The performance of materials in high-frequency communication, microelectronics, and aerospace is critically dependent on their electrical and thermal properties. Polymers derived from Bisphenol Z, including both polycarbonates and cyanate (B1221674) esters, exhibit characteristics that are highly advantageous for these sectors.

Microelectronics and High-Frequency Communication: Materials used in these applications require a low dielectric constant (Dk) and low dissipation factor (Df) to minimize signal loss and ensure signal integrity, especially at high frequencies. researchgate.netacs.orgresearchgate.net Polycarbonate synthesized from Bisphenol Z (BPZ-PC) has been shown to have a low dielectric constant, making it a promising candidate for electronic applications. researchgate.net The incorporation of the nonpolar cyclohexyl group from BPZ helps to reduce the molecular polarization of the polymer, contributing to its favorable dielectric properties. researchgate.net Benzocyclobutene (BCB)-based polymers are another class of materials used in microelectronics for their low dielectric constant, low moisture absorption, and excellent thermal stability, properties that are also pursued in BPZ-based systems. acs.orgresearchgate.net

Aerospace Industries: The aerospace sector demands materials with exceptional thermal stability, mechanical strength, low moisture absorption, and resistance to harsh environments. dakenchem.comdakenchem.comresearchgate.net Cyanate ester resins, which can be synthesized from bisphenols like BPZ, are widely used in aerospace composites. dakenchem.commdpi.com These resins form highly cross-linked thermoset polymers upon curing, resulting in materials with a very high glass-transition temperature, excellent mechanical properties, and low moisture uptake. dakenchem.commdpi.com These qualities make them suitable for manufacturing aircraft structural components, radomes, and satellite structures that must perform reliably under extreme conditions. dakenchem.comtoraytac.com

Table 1: Key Properties of Bisphenol-Derivative Polymers for Advanced Applications

| Property | Relevance | Typical Bisphenol-Derivative |

|---|---|---|

| Low Dielectric Constant (Dk) | Minimizes signal loss in high-frequency electronics. | Polycarbonates, Cyanate Esters |

| High Glass Transition Temp. (Tg) | Ensures dimensional stability at high operating temperatures. | Polycarbonates, Cyanate Esters |

| Low Moisture Absorption | Maintains electrical and mechanical properties in humid environments. | Cyanate Esters |

| High Mechanical Strength | Provides durability for structural components in aerospace. | Polycarbonates, Cyanate Esters |

| Optical Transparency | Essential for applications like lenses and optical films. | Polycarbonates |

Membranes for Gas Separation

Polymer membranes offer an energy-efficient method for separating gas mixtures. The performance of these membranes is determined by their permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). Research has shown that the choice of monomer, such as the type of bisphenol used to create a polycarbonate or polyimide, significantly impacts the membrane's separation performance. researchgate.netscispace.com

Studies on polycarbonate membranes have demonstrated that preparation parameters, including the solvent used and the concentration of the polymer, affect the final membrane structure and its gas separation capabilities. researchgate.net For example, dense homogeneous membranes made from poly(bisphenol A carbonate) have shown varying selectivity for gas pairs like CO2/N2 and H2/N2 depending on their fabrication. researchgate.net While specific performance data for membranes made purely from Bisphenol Z is not detailed in the provided sources, the principles of modifying polymer structure to tune gas separation properties apply. The incorporation of different bisphenol structures into the polymer backbone alters the packing of polymer chains and the fractional free volume, which in turn influences gas diffusion and solubility, thereby controlling permeability and selectivity. scispace.commdpi.com The goal is often to enhance selectivity while maintaining high permeability. acs.org

Table 2: Representative Gas Selectivity for Polycarbonate-Based Membranes

| Gas Pair | Selectivity (15% w/v methylene (B1212753) chloride) |

|---|---|

| Ar/N₂ | 2.7 |

| CH₄/N₂ | 1.3 |

| CO₂/N₂ | 25 |

| H₂/N₂ | 44 |

| O₂/N₂ | 13 |

Source: Data adapted from a study on poly(bisphenol A carbonate) membranes, indicative of performance for this class of polymers. researchgate.net

Role of Bisphenol Z in Toughening Epoxy Resins

Epoxy resins are a vital class of thermosetting polymers used in high-performance coatings, adhesives, and composites due to their excellent mechanical properties, chemical resistance, and adhesion. tandfonline.commdpi.com However, their highly cross-linked structure often results in brittleness and poor resistance to crack propagation. tandfonline.commdpi.comresearchgate.net A primary strategy to overcome this limitation is to incorporate a secondary phase, such as a rubber or thermoplastic, into the epoxy matrix to enhance its toughness. mdpi.comnih.gov

Bisphenol Z plays a role in this toughening process. Research has demonstrated that polyols and polyurethanes synthesized using Bisphenol Z can be effectively dispersed within an epoxy resin to act as a toughening agent. This approach improves the fracture toughness and impact resistance of the cured epoxy.

The mechanism of toughening often involves the formation of a distinct, micro-scale two-phase structure within the epoxy system. nih.gov This secondary phase can dissipate energy from an impact or a propagating crack through mechanisms like crack pinning and particle deformation, thereby preventing catastrophic failure of the material. mdpi.com The compatibility between the toughening agent and the epoxy matrix is crucial; good dispersion is necessary to achieve optimal toughening without significantly compromising other desirable properties like modulus and thermal stability. google.com The addition of bisphenols themselves to rubber-modified epoxy systems has also been shown to enhance toughness, sometimes by creating a bimodal distribution of rubber particles that is particularly effective at improving fracture resistance. tandfonline.com

Contribution to Sustainable Materials Development (e.g., Biobased Polycarbonates)

The pursuit of sustainable materials has intensified research into alternatives for conventional petroleum-based polymers. In the realm of polycarbonates, much of this effort has focused on developing monomers that are either derived from renewable resources or impart superior properties that enhance product longevity and performance, thereby contributing to sustainability. While Bisphenol Z (BPZ), or Cyclohexene (B86901), 4,4'-(1-methylethylidene)bis-, is traditionally synthesized from petrochemical precursors—phenol (B47542) and cyclohexanone (B45756)—its role in sustainable materials development is noteworthy, primarily through the creation of high-performance polycarbonates and the potential for future bio-based synthesis routes. researchgate.netgoogle.com

Polycarbonate derived from Bisphenol Z (BPZ-PC) exhibits several properties that are superior to those of traditional Bisphenol A polycarbonate (BPA-PC), making it a candidate for demanding applications where durability and reliability are paramount. researchgate.net These enhanced characteristics, such as improved thermal stability and specific dielectric properties, mean that components made from BPZ-PC can have a longer service life and are suitable for advanced technologies like high-frequency communication and microelectronics. researchgate.net This extension of product lifespan is a key aspect of sustainability, reducing the cycle of production and disposal.

A study synthesizing BPZ-PC via melt transesterification highlighted its excellent performance characteristics. The material demonstrates a high glass transition temperature (Tg) and robust thermal stability, which are critical for applications in the aerospace and electronics industries. researchgate.net Furthermore, the incorporation of the weakly-polarized cyclohexyl group from BPZ helps to reduce the molecular polarization of the resulting polymer, leading to a low dielectric constant, a desirable trait for materials used in high-frequency electronic applications. researchgate.net

| Property | Bisphenol Z Polycarbonate (BPZ-PC) | Bisphenol A Polycarbonate (BPA-PC) | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Up to 156 °C (for some bio-based analogues, ~25°C higher than BPA-PC) | ~147 °C | rsc.orgwikipedia.org |

| Thermal Stability (Td5%) | Up to 383 °C (for some bio-based analogues) | ~350 °C | rsc.org |

| Dielectric Properties | Low permittivity, suitable for high-frequency applications | Standard dielectric properties | researchgate.net |

| Key Structural Feature | Contains a cyclohexyl group | Contains an isopropylidene group | researchgate.netcovestro.com |

The broader movement toward sustainable polymers heavily emphasizes the use of bio-based monomers derived from renewable feedstocks like lignin. nih.gov Researchers have successfully synthesized novel bisphenols from compounds such as creosol, eugenol, ferulic acid, and curcumin, demonstrating the feasibility of replacing petroleum-derived phenols with alternatives from biomass. nih.govlongdom.orgmdpi.comrsc.org Although Bisphenol Z is not currently commercialized as a bio-based product, its precursors, phenol and cyclohexanone, can potentially be derived from renewable sources. researchgate.netresearchgate.net For instance, catalytic dehydrogenation of cyclohexanone can yield phenol, and various green chemistry routes are being explored to produce cyclohexanone from biomass. researchgate.netresearchgate.net This potential for a future bio-based production pipeline positions BPZ as a promising monomer for next-generation sustainable polycarbonates.

Polymerization Processes in Environmental Contexts (e.g., Humification of Bisphenols)

When bisphenols are released into the environment, they can undergo various transformation and degradation processes. acs.orgosti.gov One significant process in environmental contexts is polymerization, specifically through enzyme-mediated humification, which can reduce the bioavailability and potential toxicity of phenolic pollutants. nih.gov This process is particularly relevant for bisphenols due to their phenolic structure, which makes them substrates for oxidative enzymes like laccases. nih.govnih.gov

Humification is a natural process that converts organic matter into complex, stable polymeric substances known as humic substances. In the context of pollutants, certain microbial enzymes can co-opt this process to detoxify xenobiotics. Laccases, which are copper-containing oxidoreductases produced by various fungi and bacteria, are key enzymes in this transformation. nih.govmdpi.com They catalyze the oxidation of phenolic compounds to produce highly reactive phenoxy radicals. These radicals can then undergo spontaneous, non-enzymatic coupling reactions (polymerization) to form dimers, oligomers, and larger, insoluble polymers that precipitate out of the solution. nih.govmdpi.com

While much of the detailed research on this process has focused on Bisphenol A (BPA), the mechanism is applicable to other bisphenol analogues. Studies have shown that laccase purified from fungi like Trametes villosa can effectively polymerize BPA, leading to its removal from aqueous solutions. nih.govnih.gov The reaction results in a range of products, including dimers and larger oligomers, which become part of a stable, humic-like precipitate. nih.gov This enzymatic polymerization is considered a green and effective method for the bioremediation of water contaminated with phenolic compounds. nih.gov

The efficiency of this laccase-mediated removal depends on several factors, including enzyme concentration, pH, and temperature. nih.gov Research indicates that acidic conditions (pH 5) and elevated temperatures (up to 50°C) can significantly enhance the removal percentage of bisphenols. nih.gov

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Enzyme Source | Laccase from Trametes villosa / Paraconiothyrium brasiliense | nih.govnih.gov |

| Mechanism | Oxidation to phenoxy radicals followed by radical-induced polymerization (C-C and/or C-O coupling) | nih.govmdpi.com |

| Products | Insoluble dimers, oligomers, and polymers (humified products) | nih.gov |

| Optimal pH | Acidic (pH 5) | nih.gov |

| Optimal Temperature | 50 °C | nih.gov |

| Removal Efficiency | Up to 88.3% removal of BPA at 50°C. | nih.gov |

Current Research Trends and Future Perspectives on Bisphenol Z

Bisphenol Z as an Alternative to Traditional Bisphenol A (BPA)

The search for alternatives to Bisphenol A (BPA) is driven by concerns over its endocrine-disrupting properties and subsequent regulatory restrictions on its use in consumer products like baby bottles and food can liners. nih.govyoutube.comdtic.mil BPA is a key monomer for producing polycarbonate plastics and epoxy resins. nih.govmdpi.com BPZ, along with other analogues like Bisphenol S (BPS) and Bisphenol F (BPF), has been introduced as an industrial substitute to enhance the durability and heat resistance of polymers. researchgate.netresearchgate.netcast-amsterdam.org

However, the suitability of these alternatives is under scrutiny, as structural similarity can imply comparable biological activity. cast-amsterdam.org Several studies have investigated the estrogenic activity of BPA alternatives. One study found that all tested bisphenols, including BPZ, exhibited estrogenic activity in human breast cancer cell lines. nih.gov In that particular study, BPZ's estrogenicity was found to be comparable to or even greater than that of BPA. nih.gov Other research has also highlighted that BPA alternatives are not necessarily less estrogenic. nih.govanalis.com.my Despite these concerns, BPZ continues to be an important compound in the development of BPA-free materials, particularly for specialty polycarbonates and resins where specific thermal and mechanical properties are required. oup.comresearchgate.net

| BPA Alternative | Relative Estrogenic Activity Compared to BPA nih.gov |

| Bisphenol AF (BPAF) | More Potent |

| Bisphenol B (BPB) | More Potent |

| Bisphenol Z (BPZ) | Comparable / Slightly More Potent |

| Bisphenol A (BPA) | Baseline |

| Bisphenol F (BPF) | Less Potent |

| Bisphenol AP (BPAP) | Less Potent |

| Bisphenol S (BPS) | Less Potent |

Innovations in Synthesis and Catalysis for Enhanced BPZ Production

The primary and historically significant method for synthesizing Bisphenol Z is through the acid-catalyzed condensation reaction of phenol (B47542) with cyclohexanone (B45756). acs.orgmdpi.comresearchgate.netmdpi.com This electrophilic aromatic substitution reaction is a standard method for producing bisphenols. acs.orgaps.org The process involves reacting two molecules of a phenolic compound with one molecule of a carbonyl compound. researchgate.net

Innovations in this field focus on improving reaction efficiency, yield, and selectivity while minimizing environmental impact. Key areas of advancement include the development and application of novel catalysts. While mineral acids like hydrochloric acid can be used, research has explored solid acid catalysts to simplify product separation and catalyst recycling. researchgate.netacs.org

One significant innovation is the use of zeolites, such as beta zeolite, as catalysts for bisphenol synthesis. researchgate.net Zeolites offer shape selectivity and can be tailored to favor the production of the desired p,p'-isomer of BPZ, which is crucial for polymerization. researchgate.net The use of such catalysts can lead to higher product selectivity and easier catalyst regeneration compared to traditional homogeneous acid catalysts. researchgate.netmdpi.com Further research focuses on optimizing reaction conditions, such as temperature, reactant molar ratios, and catalyst loading, to achieve reliable yields, which can be around 45-65% in laboratory settings. acs.org

| Synthesis Parameter | Description |

| Reactants | Phenol and Cyclohexanone acs.org |

| Reaction Type | Electrophilic Aromatic Substitution (Condensation) acs.org |

| Traditional Catalysts | Mineral acids (e.g., Hydrochloric acid) researchgate.netacs.org |

| Innovative Catalysts | Solid acids, Beta Zeolite researchgate.netmdpi.com |

| Typical Lab Yield | 45-65% acs.org |

Advancements in Characterization Techniques for Derived Materials

The performance of polymers derived from Bisphenol Z is critically dependent on their molecular structure and bulk properties. Advanced characterization techniques are essential for confirming the synthesis of BPZ-based polymers and understanding their thermal and mechanical behavior.

Spectroscopic methods are fundamental for structural confirmation. Attenuated Total Reflection–Fourier Transform Infrared (ATR/FT-IR) spectroscopy is used to verify the chemical structure of synthesized BPZ-based polymers, such as polysulfones. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) provides detailed information on the molecular structure of both the BPZ monomer and the resulting polymers, confirming the successful incorporation of the monomer into the polymer backbone. mdpi.com

Thermal properties are evaluated using several key techniques. Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are employed to study the thermal stability of BPZ-based materials, determining the temperatures at which degradation occurs. mdpi.comnih.gov Differential Scanning Calorimetry (DSC) is used to identify the glass transition temperature (Tg), which is a critical parameter for defining the service temperature range of amorphous polymers like those made from BPZ. nih.gov Additionally, Dynamic Mechanical Analysis (DMA) provides insights into the thermomechanical properties of the materials, linking their molecular structure to their performance under mechanical stress at various temperatures. nih.gov

Design and Synthesis of Novel BPZ-Based Copolymers and Blends with Tailored Properties

To meet specific performance requirements, Bisphenol Z is often used to create novel copolymers and polymer blends. This approach allows for the tailoring of material properties by combining the desirable characteristics of BPZ-based polymers with those of other polymers. The bulky cyclohexane (B81311) ring in the BPZ structure can impart unique properties such as increased rigidity and higher glass transition temperatures to the resulting polymers. mdpi.com

Researchers have successfully synthesized a series of aromatic polyesters by reacting BPZ with diacid chlorides like terephthaloyl chloride and isophthaloyl chloride. mdpi.com These polyesters demonstrated reasonably high molecular weights and good solubility in various organic solvents, a notable improvement over analogous polyesters derived from Bisphenol A. mdpi.com

Another area of innovation is the creation of polymer blends. For instance, new polymeric blends have been developed using a BPZ-based polysulfone. nih.gov In one study, this polysulfone was blended in amounts of 5 or 10 wt.% with different acrylic resins and an active solvent, N-vinyl-2-pyrrolidone, and then cured using photoinitiated polymerization. nih.gov The resulting blends showed that the addition of the BPZ polysulfone influenced the thermal properties of the final materials, demonstrating a viable method for modifying the characteristics of existing polymer systems. nih.gov

Integration of Computational Methods for Predictive Material Design and Discovery

Computational methods are becoming indispensable tools for accelerating the design and discovery of new materials, including polymers derived from bisphenols. analis.com.myresearchgate.net While research specifically targeting BPZ is still emerging, the methodologies applied to BPA and its analogues provide a clear roadmap for future work on BPZ-based materials. These in silico approaches can predict material properties and biological interactions, reducing the need for extensive and time-consuming laboratory experiments. youtube.comresearchgate.net

Key computational techniques include:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of polymer chains at the atomic level. nih.gov This technique can predict macroscopic properties such as the glass transition temperature (Tg), thermal expansion, and mechanical properties (e.g., stress-strain behavior) of polymers like polycarbonate. nih.govnih.gov By simulating the interactions between polymer chains, researchers can understand how the structure of the monomer, such as BPZ, influences the final material characteristics. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govdtic.miloup.com It can be applied to study the mechanisms of synthesis reactions, predict the reactivity of monomers, and analyze the stability of different molecular conformations. nih.govresearchgate.net This is valuable for optimizing synthesis pathways and understanding catalyst-reactant interactions. oup.com